molecular formula C10H8Br2O4 B095764 Dimethyl 2,5-dibromoterephthalate CAS No. 18014-00-1

Dimethyl 2,5-dibromoterephthalate

Cat. No. B095764
CAS RN: 18014-00-1
M. Wt: 351.98 g/mol
InChI Key: QXAFZEQRMJNPLY-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromoterephthalate is a chemical compound that is related to the family of phthalates, which are typically used as intermediates in the synthesis of more complex chemical entities. While the provided papers do not directly discuss Dimethyl 2,5-dibromoterephthalate, they do provide insights into the synthesis and properties of similar dibrominated phthalate compounds and their derivatives, which can be informative for understanding the chemical behavior of Dimethyl 2,5-dibromoterephthalate.

Synthesis Analysis

The synthesis of related dibrominated phthalate compounds involves multiple steps, including esterification and halogenation. For instance, the synthesis of 4,5-dicyano dimethyl phthalate, a compound structurally similar to Dimethyl 2,5-dibromoterephthalate, starts with 4,5-Dibromophthalic acid reacting with thionyl chloride in methanol, followed by a reaction with cuprous cyanide to yield the dicyano derivative . The optimal conditions for this synthesis were found to be a molar ratio of 2.5:1.0 for thionyl chloride to 4,5-Dibromophthalic acid, resulting in a significant yield improvement over previously reported methods .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,5-dibromoterephthalate would be characterized by the presence of two ester groups and two bromine atoms attached to a benzene ring. The related compound, dimethyl 5-(2-hydroxyethoxy)isophthalate, exhibits a structure with ester groups and an additional hydroxyethoxy substituent . The structure of these compounds influences their reactivity and physical properties, such as solubility and molecular weight.

Chemical Reactions Analysis

Dibrominated phthalates can undergo various chemical reactions, including nitration, as seen in the reaction of 3,4-dibromo-2,5-dimethylthiophene with nitric acid, which leads to the formation of brominated and nitrated products . These reactions can be sensitive to conditions such as the presence of catalysts and the choice of solvents. The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate is another example of the type of chemical transformation that dibrominated phthalates might undergo, indicating a potential for diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibrominated phthalates are influenced by their molecular structure. For example, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate exhibit unusual molecular weight growth characteristics and are soluble in common organic solvents . The degree of branching and the presence of functional groups such as esters and bromine atoms affect properties like solubility, viscosity, and the potential for intramolecular reactions. The synthesis process of related compounds also suggests that the reaction conditions can significantly impact the yield and purity of the final product .

Scientific Research Applications

  • Polymer Synthesis

    • Application : This compound has been used in the synthesis of high-molecular-weight π-conjugated poly(phenylene thienylene) via a stoichiometry-independent Migita–Kosugi–Stille coupling polycondensation . The method uses a 2-fold excess of the dibromo monomer toward the distannylated monomer .
    • Method : The process involves a catalyst-transfer system in which the Pd(0) catalyst is transferred intramolecularly on the aromatic dibromo monomer after the first coupling reaction between the dibromo monomer and stannylated compounds during polymerization .
    • Results : The results suggest that incorporating the ester-carbonyl group into aromatic dibromo monomers is a key molecular design strategy to realize an efficient intramolecular Pd(0) catalyst-transfer system .
  • Organic Solar Cells and Perovskite Solar Cells

    • Application : According to a Chinese source, this compound can be used to prepare materials for organic solar cells and electron transport layer materials for perovskite solar cells .
  • Chemical Reagent

    • Application : This compound is a chemical reagent , which means it can be used in a wide variety of chemical reactions. The specific applications would depend on the particular reaction context.
  • Polyester Synthesis

    • Application : According to a patent, this compound can be used in the preparation of polyesters, particularly homopolymeric trimethylene 2,5-dibromoterephthalate .
    • Method : The process involves reacting alpha, omega alkylene glycol with dimethyl 2,5-dibromoterephthalate .
    • Results : The outcome of this application is the production of a specific type of polyester .

Safety And Hazards

Dimethyl 2,5-dibromoterephthalate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dimethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFZEQRMJNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170919
Record name Dimethyl 2,5-dibromoterephthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dibromoterephthalate

CAS RN

18014-00-1
Record name 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
TE Davidson, CW Roberts - Journal of Applied Polymer …, 1980 - Wiley Online Library
The pervasive and promising use of bromine-containing compounds as fire retardants in selected fibers, films and plastics is well documented.’,’Particularly in aromatic compounds, the …
Number of citations: 3 onlinelibrary.wiley.com
EA LAWTON, DD McRITCHIE - The Journal of Organic Chemistry, 1959 - ACS Publications
Pyromellitonitrile was prepared by the dehydration of pyromellitamide withthionyl chloride in dimethylformamide. The tetramide could not be dehydrated to the tetranitrile with acetic …
Number of citations: 89 pubs.acs.org
KL Wang, KT Chen, YH Yi, YH Hung… - ACS Sustainable …, 2019 - ACS Publications
We developed high-performance lithium ion batteries (LIBs) based on submicron-sized recycled silicon and conjugated polymer binders. The polymer binders were synthesized by …
Number of citations: 16 pubs.acs.org
KA Hodd, M Hussein - British Polymer Journal, 1976 - Wiley Online Library
The synthesis of dimethyl‐2, 5‐dicyanoterephthalate from 2,5‐dibromo‐p‐xylene and its conversion to 1,3′‐benzobis (iminopyrrolenone) are reported. 1,3 ‐Benzobis (N‐…
Number of citations: 1 onlinelibrary.wiley.com
M Shimizu, Y Asai, Y Takeda, A Yamatani, T Hiyama - Tetrahedron letters, 2011 - Elsevier
A new molecular design of organic emitters exhibiting efficient solid-state fluorescence, which involves planarity breaking of N,N-diorganoquinacridones, is presented. The new design …
Number of citations: 65 www.sciencedirect.com
K Terayama, CW Liu, T Higashihara - Polymer Journal, 2022 - nature.com
Catalyst-transfer systems have emerged in the condensative chain polymerization of AB-type monomers and stoichiometry-independent polycondensation of AA- and BB-type …
Number of citations: 5 www.nature.com
TM Swager, Y Li - Synfacts, 2016 - thieme-connect.com
Significance: Pentacene is among the most wellstudied p-type molecules for organic semiconductors. To modify its properties, one of the strategies is to replace the six-membered rings …
Number of citations: 0 www.thieme-connect.com
S Kukla, P Pavlačková, V Cimrová… - Macromolecular …, 2008 - Wiley Online Library
New conjugated copolymers containing 9,9‐dioctylfluorene and terephthalate units (as dimethyl ester or free acid) were synthesized by the Suzuki coupling and characterized by GPC …
Number of citations: 2 onlinelibrary.wiley.com
CF Yao, KL Wang, HK Huang, YJ Lin, YY Lee… - …, 2017 - ACS Publications
This study investigates conjugated polymers comprising of cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units for use in Si-based lithium-ion batteries. …
Number of citations: 24 pubs.acs.org
R Huang, B Liu, C Wang, Y Wang… - The Journal of Physical …, 2018 - ACS Publications
With the aim of highlighting the potential talent of the unique single-benzene skeleton versus the common large π-systems, we propose a general strategy to construct single-benzene …
Number of citations: 45 pubs.acs.org

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